N-Methoxy-N-methylbutanamide

Catalog No.
S1550141
CAS No.
109480-78-6
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methoxy-N-methylbutanamide

CAS Number

109480-78-6

Product Name

N-Methoxy-N-methylbutanamide

IUPAC Name

N-methoxy-N-methylbutanamide

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3

InChI Key

KHNDGDMDYRDYBR-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C)OC

Canonical SMILES

CCCC(=O)N(C)OC

N-Methoxy-N-methylbutanamide is an organic compound with the molecular formula C6H13NO2C_6H_{13}NO_2 and a molecular weight of approximately 131.17 g/mol. This compound, also known by various synonyms including N-Methyl-N-(methoxyethyl)acetamide, exhibits a colorless to slightly yellow liquid appearance and is characterized by its amide functional group linked to a butanamide structure. It is hygroscopic and sensitive to moisture, requiring storage under inert atmospheres and refrigeration to maintain stability .

Typical of amides:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: Under reducing conditions, the amide group may be converted into an amine using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are significant for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry .

While specific biological activity data for N-Methoxy-N-methylbutanamide is limited, compounds with similar structures often exhibit interesting pharmacological properties. For instance, they may act as enzyme inhibitors or modulators due to their ability to interact with biological macromolecules. The presence of the methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

The synthesis of N-Methoxy-N-methylbutanamide can be achieved through several methods:

  • Direct Amide Formation: This involves reacting butyric acid or its derivatives with methoxyamine and a methylating agent under controlled conditions.
  • Weinreb Amide Synthesis: Utilizing N,O-dimethylhydroxyamine hydrochloride with appropriate acyl chlorides or esters can yield N-Methoxy-N-methylbutanamide effectively.
  • Methylation of Butyramides: Starting from butyramides, methylation can be performed using methyl iodide in the presence of a base like sodium hydride.

These methods allow for the efficient production of the compound while maintaining high yields and purity .

N-Methoxy-N-methylbutanamide has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound's structural characteristics make it a candidate for drug design, especially in developing agents targeting specific enzymes or receptors.
  • Chemical Research: It is utilized in studies exploring fluorinated compounds and their interactions within biological systems due to its unique properties .

Interaction studies involving N-Methoxy-N-methylbutanamide focus on its potential interactions with enzymes and receptors. The methoxy group enhances hydrophobic interactions, which may facilitate binding to active sites on proteins. Preliminary studies suggest that such interactions could modulate enzyme activity, although detailed investigations are necessary to elucidate specific mechanisms .

N-Methoxy-N-methylbutanamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity IndexKey Features
N-Methoxy-N-methylpropionamide104863-65-20.81One carbon shorter than butanamide
N-Methoxy-N-methylisobutyramide113778-69-10.77Isobutyl structure providing steric hindrance
N-Methoxy-N-methylcyclopropanecarboxamide147356-78-30.82Cyclopropane ring introduces unique reactivity
4-Chloro-N-methoxy-N-methylbutanamide64214-66-00.76Chlorine substitution affects reactivity
2-Chloro-N-methoxy-N-methylacetamide67442-07-30.66Acetamide structure provides different properties

These compounds exhibit varying degrees of similarity based on structural features such as chain length and functional groups, highlighting the unique characteristics of N-Methoxy-N-methylbutanamide within this class of chemicals .

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Wikipedia

N-Methoxy-N-methylbutanamide

Dates

Last modified: 08-15-2023

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